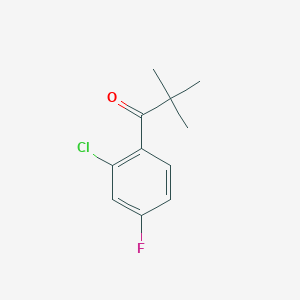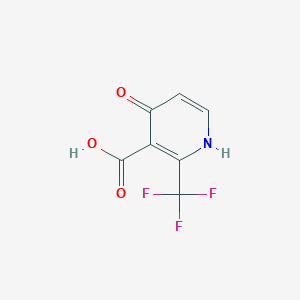
4-Hydroxy-2-(trifluoromethyl)nicotinic acid
Overview
Description
“4-Hydroxy-2-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C7H4F3NO3 . It is a derivative of nicotinic acid, also known as niacin . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “4-Hydroxy-2-(trifluoromethyl)nicotinic acid” involves the reaction of suitable aldehydes with hydrazides . A variety of methods can be used for their preparation, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Molecular Structure Analysis
The molecular formula of “4-Hydroxy-2-(trifluoromethyl)nicotinic acid” is C7H4F3NO3 . The molecular weight is 207.11 . The structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Scientific Research Applications
Crystallography
The crystal structure of 4-(trifluoromethyl)nicotinic acid has been studied . This compound crystallizes in the monoclinic system with a space group of P 2 1 / c . The study of its crystal structure can provide valuable insights into its physical properties and potential applications .
Biochemical Research
4-Hydroxy-2-(trifluoromethyl)nicotinic acid is used in biochemical research . It is particularly useful in proteomics research, which involves the large-scale study of proteins .
Synthesis of Palm Site Inhibitors
This compound can be used to prepare pyridine carboxamides, which act as palm site inhibitors of HCV NS5B polymerase . This has potential applications in the treatment of Hepatitis C .
Synthesis of CRAC Channel Inhibitors
4-Hydroxy-2-(trifluoromethyl)nicotinic acid can also be used to synthesize pyrazolylcarboxanilides . These compounds act as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels , which play a crucial role in immune response and other cellular processes .
Synthesis of Trifluoromethylated Quinolines
An expedient approach to the synthesis of 4-hydroxy-2-(trifluoromethyl)nicotinic acid involves the regioselective synthesis of 3-trifluoromethylquinolines . This method yields 2-trifluoromethylated quinolines with high purity , which have potential applications in medicinal chemistry .
Material Science
The unique properties of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid make it a potential candidate for use in material science . Its crystal structure and physical properties could be exploited in the design of new materials .
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid are the HCV NS5B polymerase and the Calcium Release-Activated Calcium (CRAC) channels . The HCV NS5B polymerase is a key enzyme in the replication of the Hepatitis C virus, while the CRAC channels play a crucial role in calcium ion transport across cell membranes .
Mode of Action
4-Hydroxy-2-(trifluoromethyl)nicotinic acid interacts with its targets by acting as an inhibitor . It can be used to prepare pyridine carboxamides that act as palm site inhibitors of the HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides that act as inhibitors of the CRAC channels .
Biochemical Pathways
The compound affects the biochemical pathways related to the replication of the Hepatitis C virus and the regulation of calcium ion transport . By inhibiting the HCV NS5B polymerase, it disrupts the viral replication process . By inhibiting the CRAC channels, it affects the calcium ion transport across cell membranes, which can have downstream effects on various cellular processes that depend on calcium signaling .
Result of Action
The molecular and cellular effects of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid’s action are related to its inhibitory effects on its targets. By inhibiting the HCV NS5B polymerase, it can potentially prevent the replication of the Hepatitis C virus . By inhibiting the CRAC channels, it can potentially disrupt calcium signaling in cells .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Additionally, the compound’s action can be affected by factors such as the presence of other substances, the pH of the environment, and the temperature .
properties
IUPAC Name |
4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(6(13)14)3(12)1-2-11-5/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPMDWGFJXYJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202980 | |
| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956576-89-9 | |
| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





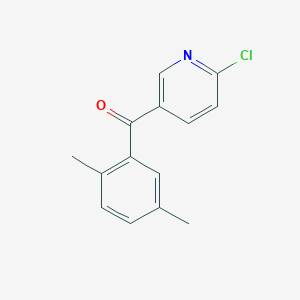


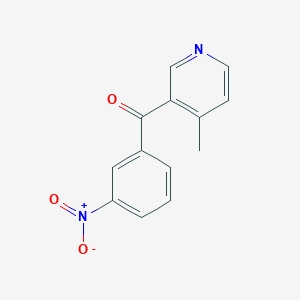
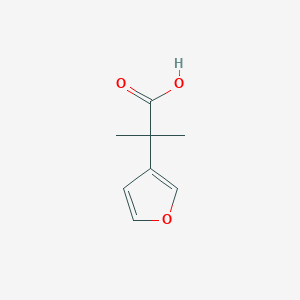

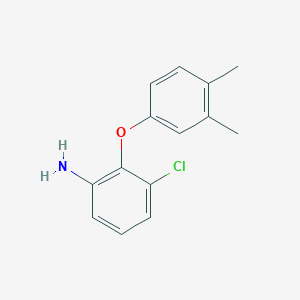
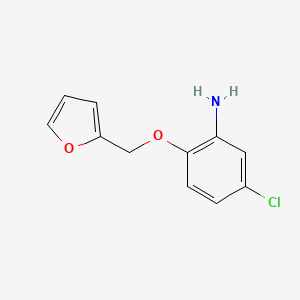
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)

![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)
